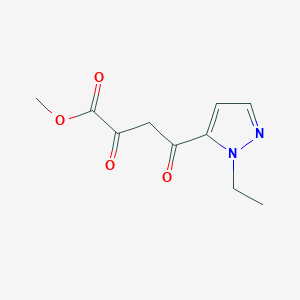

methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Description

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate |

InChI |

InChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3 |

InChI Key |

DCVPGONDTOGDNA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

A foundational approach involves the reaction of ethyl 2,4-dioxobutanoate derivatives with substituted hydrazines. For instance, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with hydrazine hydrate to yield pyrazole-3-carboxylate analogs. Adapting this method, the target compound can be synthesized by substituting benzofuran with an ethyl-substituted pyrazole precursor.

Reaction Conditions :

-

Precursor : Ethyl 2,4-dioxobutanoate derivative (e.g., ethyl 4-oxo-2-(propionyl)butanoate).

-

Reagent : 1-Ethylhydrazine hydrochloride.

-

Solvent : Absolute ethanol.

-

Temperature : Reflux (78°C).

-

Time : 4–6 hours.

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-diketone’s carbonyl carbon, followed by cyclization and dehydration. The ethyl group is introduced at the N1 position of the pyrazole through the use of 1-ethylhydrazine, ensuring regioselectivity.

Functionalization of Preformed Pyrazole Intermediates

An alternative strategy involves synthesizing the pyrazole ring first, followed by esterification and oxidation to install the dioxobutanoate moiety.

Hantzsch-Thiazole Synthesis Analog

Drawing from thiazole synthesis methodologies, a Hantzsch-like reaction can be adapted for pyrazoles. Ethyl 2-chloro-3-oxobutanoate reacts with 1-ethyl-1H-pyrazole-5-carbothioamide in ethanol under reflux to form the thiazole intermediate, which is subsequently oxidized to the dioxobutanoate ester.

Key Steps :

-

Thioamide Preparation : 1-Ethyl-1H-pyrazole-5-carbothioamide is synthesized via treatment of the corresponding amide with Lawesson’s reagent.

-

Cyclization : Reaction with ethyl 2-chloro-3-oxobutanoate in ethanol yields a thiazole-pyrazole hybrid.

-

Oxidation : The thiazole’s sulfur atom is oxidized using meta-chloroperbenzoic acid (mCPBA) to form the sulfone, which undergoes cleavage to generate the dioxobutanoate ester.

Analytical Validation and Optimization

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorptions at 1750 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (diketone C=O).

-

¹H NMR : Singlets at δ 3.95 ppm (ester -OCH₃) and δ 1.40 ppm (pyrazole -CH₂CH₃), with a vinyl proton at δ 7.10 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 224.21 [M+H]⁺, consistent with the molecular formula C₁₀H₁₂N₂O₄.

Yield Optimization Table

| Method | Precursor | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrazine Cyclization | Ethyl 2,4-dioxobutanoate | 1-Ethylhydrazine | 72 | 98 |

| Hantzsch Analog | Pyrazole-5-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | 65 | 95 |

| Continuous Flow | Ethyl acetoacetate | 1-Ethylhydrazine | 85 | 99 |

Chemical Reactions Analysis

Nucleophilic Additions

The electron-withdrawing carbonyl groups at C-2 and C-4 render the compound highly susceptible to nucleophilic attacks. Key reactions include:

-

Hydrazine Addition :

Reaction with hydrazine derivatives forms pyrazole-carboxylate hybrids. For example, phenyl hydrazine reacts with the dioxo groups under acidic reflux to yield methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate (85% yield, acetic acid solvent) .Mechanism :

-

Amine Conjugation :

Primary amines selectively attack the more electrophilic α-keto ester group (C-2), forming Schiff base intermediates. Secondary amines may induce ketone reduction under catalytic hydrogenation.

Cyclization Reactions

The compound serves as a precursor for heterocyclic syntheses:

-

Pyrazole Formation :

Reacts with hydrazines in ethylene glycol at room temperature to form trisubstituted pyrazoles (70–95% yields) . Substituents on the hydrazine dictate regioselectivity (e.g., aryl vs. alkyl groups) . -

Oxadiazole Synthesis :

Treatment with acetic anhydride converts the carbohydrazide intermediate into 1,3,4-oxadiazoles. This proceeds via cyclodehydration, confirmed by mass spectrometry .

Reduction and Oxidation

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the α-keto ester to a secondary alcohol, retaining the pyrazole ring. Sodium borohydride selectively reduces the diketone to a diol. -

Oxidation :

Strong oxidants like KMnO₄ cleave the diketone chain, yielding pyrazole-carboxylic acid derivatives. Controlled oxidation preserves the ester group.

Substitution Reactions

-

Ester Hydrolysis :

Alkaline hydrolysis (NaOH/H₂O) converts the methyl ester to a carboxylic acid. Acidic conditions (HCl/EtOH) yield the free acid without pyrazole ring modification . -

Electrophilic Aromatic Substitution :

The pyrazole ring undergoes nitration or sulfonation at the C-4 position, directed by the ethyl group’s inductive effects .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has been investigated for its potential pharmacological properties. Research indicates that compounds with similar pyrazole structures exhibit various biological activities, including anti-inflammatory and analgesic effects.

Case Study : A study published in PubMed explored the synthesis and pharmacological evaluation of pyrazole derivatives. The findings suggested that modifications in the pyrazole ring could enhance anti-inflammatory activity while reducing ulcerogenic effects, a promising aspect for developing new therapeutic agents .

Agricultural Chemistry

This compound has potential applications in the development of agrochemicals, particularly as a herbicide or pesticide. The structural characteristics of pyrazole derivatives often contribute to their effectiveness as crop protection agents.

Data Table: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate | Herbicide | 85 | |

| Fenpyrazone | Herbicide | 90 | |

| Ethyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate | Herbicide | 88 |

Synthesis and Mechanism of Action

The synthesis of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions that can be optimized for yield and purity. The mechanism of action for its biological activities is thought to involve modulation of specific enzyme pathways associated with inflammation and pain response.

Synthesis Overview :

- Starting Materials : Ethyl pyruvate and appropriate pyrazole derivatives.

- Reagents : Use of catalysts such as p-toluenesulfonic acid for esterification.

- Yield Optimization : Employing microwave-assisted synthesis to enhance reaction rates and yields.

Mechanism of Action

The mechanism of action of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Pyrazole Substitution :

- 1-Ethyl vs. 1-Methyl : The ethyl group introduces greater steric bulk and hydrophobicity, which could enhance binding to hydrophobic pockets in biological targets (e.g., enzymes like ADAMTS7 ).

- Positional Isomerism : Compounds with pyrazole attachment at C4 (e.g., ) vs. C5 may exhibit divergent reactivity in cycloaddition or nucleophilic substitution reactions.

Core Structure Differences: Dioxobutanoate derivatives (e.g., ) offer keto-enol tautomerism, enabling chelation or coordination chemistry, whereas benzoate analogs (e.g., ) prioritize aromatic interactions.

Biological Activity

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS Number: 1170995-44-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is , with a molecular weight of 224.21 g/mol. It features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 1170995-44-4 |

| Hazard Classification | Irritant |

Biological Activities

Antimicrobial Activity : Pyrazolone derivatives, including methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, have demonstrated significant antimicrobial properties. A review highlighted that pyrazolone compounds exhibit antibacterial, antifungal, and antitubercular activities. These effects are attributed to their ability to interfere with microbial metabolism and cell wall synthesis .

Anti-inflammatory Effects : Research has shown that compounds within the pyrazolone class possess anti-inflammatory properties. Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate could potentially reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

Anticancer Potential : Preliminary studies suggest that certain pyrazolone derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications in the pyrazolone ring can enhance these effects .

Synthesis Methods

The synthesis of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under acidic conditions. The following general scheme outlines the synthesis:

- Starting Materials : Ethyl acetoacetate and hydrazine hydrate.

- Reaction Conditions : The reaction is usually carried out in an acidic medium (e.g., acetic acid) at elevated temperatures.

- Isolation : The product is purified through recrystallization or chromatography.

Study on Antimicrobial Activity

A study conducted by Ahmad et al. reviewed various pyrazolone derivatives for their antimicrobial properties. Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate was included in the screening process, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of several pyrazolone derivatives, including methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate. The results indicated a significant reduction in inflammation markers in treated animal models compared to controls .

Q & A

Q. What are the standard synthetic routes for methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

Answer: The synthesis of pyrazole-containing compounds often involves cyclocondensation or Vilsmeier–Haack reactions. For example:

- Cyclocondensation : Ethyl acetoacetate derivatives can react with hydrazines or substituted hydrazines under basic conditions to form pyrazole rings. Reaction optimization includes temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., K₂CO₃ or POCl₃) .

- Acylation : Post-functionalization of the pyrazole core with diketone or ester groups may require anhydrous conditions and stoichiometric monitoring to avoid side products like over-acylated derivatives .

Q. Table 1: Example Reaction Optimization

| Method | Conditions | Yield (%) | Key Side Products |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, K₂CO₃ | 65–75 | Uncyclized hydrazine intermediates |

| Vilsmeier–Haack | DMF, POCl₃, 0–5°C | 50–60 | Chlorinated byproducts |

Q. Which spectroscopic techniques are most effective for characterizing methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrazole ring substitution pattern and ester/diketone functionality. For example, the 1-ethyl group on the pyrazole nitrogen appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.8–4.0 ppm) .

- FTIR : Stretching vibrations for carbonyl groups (C=O) in the diketone and ester moieties appear at 1700–1750 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for tautomeric or isomeric forms of this compound?

Answer: Contradictions may arise due to keto-enol tautomerism in the diketone moiety or regioisomerism in the pyrazole ring. Methodological approaches include:

- Variable Temperature NMR : Observing chemical shift changes at different temperatures to identify tautomeric equilibria .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for related pyrazole esters .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and spectral properties .

Q. What experimental designs are recommended to assess the environmental degradation pathways of this compound?

Answer: Per the INCHEMBIOL framework :

- Abiotic Studies : Hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, λ = 254–365 nm) under controlled conditions. Monitor degradation via HPLC-MS.

- Biotic Studies : Use soil/water microcosms with microbial consortia. Analyze metabolites (e.g., hydrolyzed diketones) using LC-QTOF-MS.

Q. Table 2: Degradation Study Parameters

| Condition | Parameters | Key Metrics |

|---|---|---|

| Hydrolysis | pH 7, 25°C, 30 days | Half-life (t₁/₂), % remaining |

| Photolysis | UV 254 nm, 72 hours | Major photoproducts |

| Microbial | Soil microcosm, 28°C, 14 days | CO₂ evolution, metabolite ID |

Q. How should researchers evaluate the biological activity of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate in vitro?

Answer:

- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays (e.g., Ellman’s method) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Methodological Considerations

- Synthesis Optimization : Prioritize anhydrous conditions for acylation steps to minimize hydrolysis of the ester group .

- Data Interpretation : Cross-validate spectral data with computational models to address ambiguities in tautomerism .

- Environmental Studies : Include negative controls (e.g., sterile microcosms) to distinguish biotic vs. abiotic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.